molecular formula C10H7Cl2N5O3 B15008205 4-amino-N'-{[(3,4-dichlorophenyl)carbonyl]oxy}-1,2,5-oxadiazole-3-carboximidamide

4-amino-N'-{[(3,4-dichlorophenyl)carbonyl]oxy}-1,2,5-oxadiazole-3-carboximidamide

Katalognummer: B15008205
Molekulargewicht: 316.10 g/mol
InChI-Schlüssel: DVFSMFQLBBOZOH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-[AMINO(4-AMINO-1,2,5-OXADIAZOL-3-YL)METHYLIDENE]AMINO 3,4-DICHLOROBENZOATE is a synthetic organic compound that features a complex structure with multiple functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-[AMINO(4-AMINO-1,2,5-OXADIAZOL-3-YL)METHYLIDENE]AMINO 3,4-DICHLOROBENZOATE typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the amino group: Amination reactions using reagents like ammonia or amines.

    Formation of the benzoate ester: Esterification reactions using 3,4-dichlorobenzoic acid and appropriate alcohols under acidic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-[AMINO(4-AMINO-1,2,5-OXADIAZOL-3-YL)METHYLIDENE]AMINO 3,4-DICHLOROBENZOATE can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents like potassium permanganate.

    Reduction: The oxadiazole ring can be reduced under hydrogenation conditions.

    Substitution: The chlorine atoms on the benzoate ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines, thiols, under basic conditions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Substituted benzoate derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of (E)-[AMINO(4-AMINO-1,2,5-OXADIAZOL-3-YL)METHYLIDENE]AMINO 3,4-DICHLOROBENZOATE would depend on its specific application. For example, if used as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. The molecular targets and pathways involved would be specific to the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (E)-[AMINO(4-AMINO-1,2,5-OXADIAZOL-3-YL)METHYLIDENE]AMINO BENZOATE: Similar structure but without the chlorine atoms.

    (E)-[AMINO(4-AMINO-1,2,5-OXADIAZOL-3-YL)METHYLIDENE]AMINO 3,4-DICHLOROBENZOIC ACID: Similar structure but with a carboxylic acid group instead of an ester.

Uniqueness

The presence of both the oxadiazole ring and the dichlorobenzoate ester makes (E)-[AMINO(4-AMINO-1,2,5-OXADIAZOL-3-YL)METHYLIDENE]AMINO 3,4-DICHLOROBENZOATE unique. These functional groups can impart specific chemical reactivity and biological activity, distinguishing it from similar compounds.

Eigenschaften

Molekularformel

C10H7Cl2N5O3

Molekulargewicht

316.10 g/mol

IUPAC-Name

[(E)-[amino-(4-amino-1,2,5-oxadiazol-3-yl)methylidene]amino] 3,4-dichlorobenzoate

InChI

InChI=1S/C10H7Cl2N5O3/c11-5-2-1-4(3-6(5)12)10(18)19-16-8(13)7-9(14)17-20-15-7/h1-3H,(H2,13,16)(H2,14,17)

InChI-Schlüssel

DVFSMFQLBBOZOH-UHFFFAOYSA-N

Isomerische SMILES

C1=CC(=C(C=C1C(=O)O/N=C(\C2=NON=C2N)/N)Cl)Cl

Kanonische SMILES

C1=CC(=C(C=C1C(=O)ON=C(C2=NON=C2N)N)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.